molecular formula C9H8F2N4 B1491370 [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1248914-98-8

[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1491370
CAS No.: 1248914-98-8
M. Wt: 210.18 g/mol
InChI Key: RGLBEXRIDHZKIM-UHFFFAOYSA-N
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Description

[1-(3,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a triazole-based compound featuring a methanamine group at the 4-position of the triazole ring and a 3,4-difluorophenyl substituent at the 1-position. This scaffold is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselective formation of the 1,4-disubstituted triazole core . The fluorine substituents on the phenyl ring enhance lipophilicity and metabolic stability, making such compounds attractive for pharmaceutical applications, particularly as intermediates in drug discovery .

Properties

IUPAC Name

[1-(3,4-difluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4/c10-8-2-1-7(3-9(8)11)15-5-6(4-12)13-14-15/h1-3,5H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLBEXRIDHZKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

As for the pharmacokinetics, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure and physical properties. Factors such as solubility, permeability, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds or cofactors. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Biological Activity

The compound [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a member of the triazole family, which is recognized for its diverse biological activities. Triazoles are known for their role in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific triazole derivative, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring substituted with a difluorophenyl group and a methanamine moiety. The presence of the difluorophenyl group enhances lipophilicity and may influence its interaction with biological targets.

Triazole compounds often exert their biological effects by interacting with specific enzymes or receptors. For instance, they may inhibit critical enzymes involved in fungal cell wall synthesis or bacterial metabolism. The unique structural features of this compound likely contribute to its binding affinity and specificity towards these targets.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Triazoles have been shown to possess broad-spectrum antibacterial activity. In vitro tests indicated that derivatives with similar structures to this compound can effectively inhibit strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 2 to 32 µg/mL .
  • Antifungal Properties : Triazoles are also effective against various fungal pathogens. Compounds structurally related to this compound have shown promising results against Candida species with MIC values comparable to established antifungal drugs .

Anticancer Activity

The anticancer potential of triazole derivatives has been a subject of extensive research:

  • Cytotoxicity Studies : Research indicates that certain triazoles can induce apoptosis in cancer cells. For example, compounds similar to this compound demonstrated cytotoxic effects against human breast cancer cell lines with IC50 values as low as 27.3 μM .

Data Table: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethanolAntibacterialS. aureus2 µg/mL
2-[1-(3,4-dichlorophenyl)-triazol]AntifungalCandida albicans16 µg/mL
1-(2-fluorophenyl)-triazoleAnticancerMCF-7 (breast cancer)27.3 μM
4-substituted triazolesAntimicrobialE. coli8 µg/mL

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Case Study 1 : A study demonstrated that a triazole derivative significantly reduced the viability of MRSA strains in vitro and showed potential for further development as an antimicrobial agent .
  • Case Study 2 : Another investigation found that a related compound exhibited strong cytotoxic effects on colon carcinoma cells (HCT116) with an IC50 value of 6.2 μM, suggesting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

The primary structural differences among analogues lie in the substituents on the phenyl ring and the presence of additional functional groups. Key examples include:

Compound Name Substituent Pattern Molecular Formula Molecular Weight (g/mol) Key Features
[1-(3,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (Target Compound) 3,4-diF-phenyl C₉H₈F₂N₄ 210.19 High lipophilicity, metabolic stability
[1-(2,3-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride 2,3-diF-phenyl C₁₀H₁₁ClF₂N₄ 260.67 Hydrochloride salt enhances solubility
[1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine 3-Cl,4-F-phenyl C₉H₈ClFN₄ 226.64 Chlorine introduces steric/electronic effects
(1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine 4-F,2-CH₃-phenyl C₁₀H₁₁FN₄ 206.22 Methyl group increases steric bulk
[1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 2-F,5-CH₃-phenyl C₁₀H₁₁FN₄ 206.22 Combined fluorine and methyl modulation
Key Observations:
  • Fluorine Positioning: The 3,4-difluoro substitution in the target compound maximizes electronic effects (e.g., dipole interactions) compared to 2,3-diF or mono-F/Cl derivatives .
  • Chlorine Substitution : The chloro-fluoro analogue (C₉H₈ClFN₄) exhibits a higher molecular weight and altered electronic properties due to chlorine’s polarizability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
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[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

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